![molecular formula C9H10BN3O2S B1418649 (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid CAS No. 957034-49-0](/img/structure/B1418649.png)
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid
Overview
Description
Molecular Structure Analysis
The boron atom in boronic acids is typically sp2 hybridized, forming a trigonal planar geometry around the boron atom .Chemical Reactions Boronic acids are involved in various chemical reactions. The most notable one is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . They can also undergo oxidation, amination, halogenation, and other reactions .
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
This compound is a valuable player in the Suzuki–Miyaura cross-coupling process, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its stability and functional group tolerance make it an ideal candidate for creating complex organic molecules, particularly in pharmaceutical synthesis .
Sensing Applications
Boronic acids, including this derivative, are known for their interactions with diols and Lewis bases like fluoride or cyanide. This makes them excellent for sensing applications, where they can be used in both homogeneous assays and heterogeneous detection systems .
Biological Labelling and Protein Manipulation
The interaction of boronic acids with diols also extends to biological labelling and protein manipulation. This compound can be used to modify proteins or label cells, which is crucial for understanding biological processes and developing new therapeutic strategies .
Separation Technologies
In separation science, boronic acids can be employed for the selective binding and separation of glycoproteins and other diol-containing biomolecules. This is particularly useful in the purification steps of drug development and diagnostic assays .
Drug Delivery Systems
As a boron-carrier, this compound has potential applications in drug delivery systems, including those designed for neutron capture therapy . Its ability to form stable complexes with other molecules can be exploited to target specific cells or tissues .
Development of Therapeutics
The unique properties of boronic acids allow them to interfere with biological pathways, inhibit enzymes, and serve as delivery systems for drugs. This particular derivative could be investigated for its therapeutic potential, possibly as a novel treatment option .
Analytical Methods
Boronic acids are also used to construct microparticles and polymers for analytical methods. These materials can be designed to respond to specific stimuli, such as the presence of glucose, making them useful in the monitoring and management of diseases like diabetes .
Controlled Release of Insulin
Building on their application in analytical methods, boronic acid derivatives can be incorporated into polymers that respond to glucose levels. This can be harnessed to create materials that release insulin in a controlled manner, offering a promising avenue for diabetes treatment .
Mechanism of Action
Target of Action
Boronic acids and their esters are known to interact with 1,2- or 1,3-diol groups, which are common motifs in biomolecules .
Mode of Action
The compound likely interacts with its targets through the formation of cyclic boronic esters. This interaction can alter the electrostatic or lipophilic properties of the target molecules, potentially enhancing their permeation of model membranes . The Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s boronic ester formation capability suggests it could influence pathways involving 1,2- or 1,3-diol groups .
Pharmacokinetics
Boronic acids and their esters are known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The compound’s ability to form boronic esters suggests it could alter the properties of target molecules and potentially influence their biological activity .
Action Environment
The action of (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid can be influenced by environmental factors. For instance, boronic esters are sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the pH of the environment could significantly impact the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[5-(methylamino)-1,3,4-thiadiazol-2-yl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2S/c1-11-9-13-12-8(16-9)6-2-4-7(5-3-6)10(14)15/h2-5,14-15H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDFAKHYAAIBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NN=C(S2)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657397 | |
Record name | {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid | |
CAS RN |
957034-49-0 | |
Record name | {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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